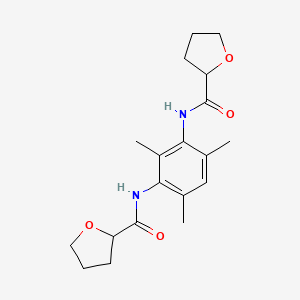
N,N'-(2,4,6-trimethyl-1,3-phenylene)ditetrahydro-2-furancarboxamide
Overview
Description
N,N'-(2,4,6-trimethyl-1,3-phenylene)ditetrahydro-2-furancarboxamide, also known as TPF, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. TPF is a furan-based compound that is synthesized through a series of chemical reactions.
Mechanism of Action
The exact mechanism of action of N,N'-(2,4,6-trimethyl-1,3-phenylene)ditetrahydro-2-furancarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in cancer cells and fungi. This compound has been found to inhibit the activity of various enzymes involved in cell division and DNA replication, which may contribute to its anticancer and antifungal activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell division and DNA replication, the induction of apoptosis, and the disruption of membrane integrity. This compound has also been found to exhibit antioxidant activity, which may contribute to its potential use as a plant growth regulator.
Advantages and Limitations for Lab Experiments
N,N'-(2,4,6-trimethyl-1,3-phenylene)ditetrahydro-2-furancarboxamide has several advantages for lab experiments, including its high potency and broad-spectrum activity against various cancer cell lines and fungi. However, this compound also has several limitations, including its complex synthesis method, low solubility in water, and potential toxicity to non-target organisms.
Future Directions
There are several potential future directions for research on N,N'-(2,4,6-trimethyl-1,3-phenylene)ditetrahydro-2-furancarboxamide, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the optimization of its activity against specific cancer cell lines and fungal strains. Additionally, further research is needed to evaluate the potential use of this compound as a plant growth regulator and pesticide, as well as its potential toxicity to non-target organisms.
Scientific Research Applications
N,N'-(2,4,6-trimethyl-1,3-phenylene)ditetrahydro-2-furancarboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results as a potential anticancer agent, as it has been found to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use as an antifungal agent, as it has been found to exhibit strong antifungal activity against various fungal strains.
In agriculture, this compound has been studied for its potential use as a plant growth regulator, as it has been found to promote plant growth and increase crop yield. This compound has also been studied for its potential use as a pesticide, as it has been found to exhibit strong insecticidal activity against various insect pests.
In materials science, this compound has been studied for its potential use as a polymer additive, as it has been found to improve the mechanical properties of polymers and increase their thermal stability.
properties
IUPAC Name |
N-[2,4,6-trimethyl-3-(oxolane-2-carbonylamino)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-11-10-12(2)17(21-19(23)15-7-5-9-25-15)13(3)16(11)20-18(22)14-6-4-8-24-14/h10,14-15H,4-9H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYOYKSPQACELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2CCCO2)C)NC(=O)C3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



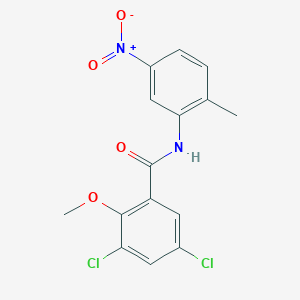
![{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4410072.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)
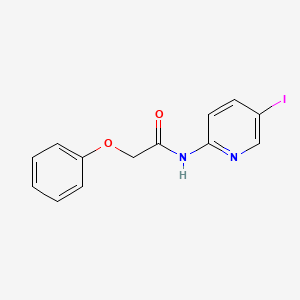
![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)
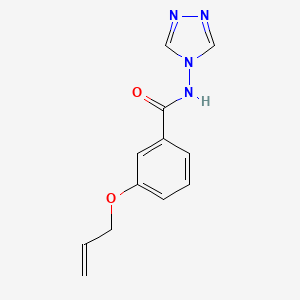
![1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4410097.png)
![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4410102.png)
![N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide](/img/structure/B4410110.png)
![1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4410118.png)
![1-{4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4410134.png)
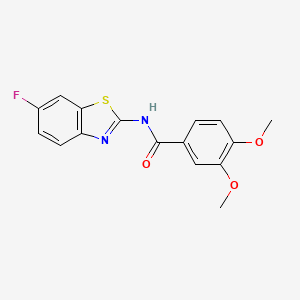
![N-[2-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B4410158.png)
![4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410173.png)